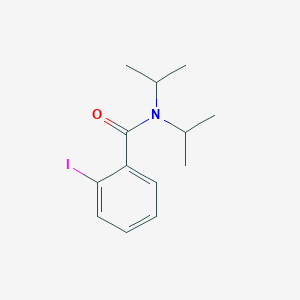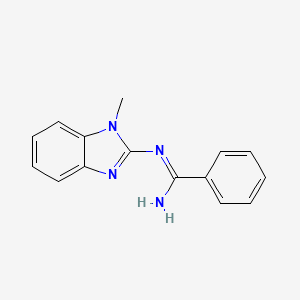
1-cycloheptyl-4-(4-methylphenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-cycloheptyl-4-(4-methylphenyl)piperazine, also known as TFMPP, is a psychoactive drug that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and gained popularity as a recreational drug in the 1990s. TFMPP is known to produce mild euphoric effects, altered perception, and heightened sensory experiences. In recent years, TFMPP has gained attention in the scientific community for its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 1-cycloheptyl-4-(4-methylphenyl)piperazine is not fully understood, but it is known to act on the serotonergic system in the brain. 1-cycloheptyl-4-(4-methylphenyl)piperazine is a partial agonist at the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and perception. 1-cycloheptyl-4-(4-methylphenyl)piperazine may also affect other neurotransmitter systems, including dopamine and norepinephrine.
Biochemical and Physiological Effects:
1-cycloheptyl-4-(4-methylphenyl)piperazine has been shown to produce a range of biochemical and physiological effects in humans and animals. These effects include changes in heart rate, blood pressure, body temperature, and respiration. 1-cycloheptyl-4-(4-methylphenyl)piperazine can also cause changes in mood, perception, and behavior. In high doses, 1-cycloheptyl-4-(4-methylphenyl)piperazine can produce hallucinations, seizures, and other adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-cycloheptyl-4-(4-methylphenyl)piperazine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has a well-defined chemical structure. 1-cycloheptyl-4-(4-methylphenyl)piperazine is also relatively stable and can be stored for long periods of time. However, 1-cycloheptyl-4-(4-methylphenyl)piperazine has several limitations for use in laboratory experiments. It has a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid adverse effects. 1-cycloheptyl-4-(4-methylphenyl)piperazine also has a complex mechanism of action, which makes it difficult to study in isolation.
Zukünftige Richtungen
There are several future directions for research on 1-cycloheptyl-4-(4-methylphenyl)piperazine. One area of interest is the development of new therapeutic applications for 1-cycloheptyl-4-(4-methylphenyl)piperazine, particularly in the treatment of inflammatory bowel disease and cancer. Another area of interest is the development of new drugs that target the serotonergic system, based on the structure and mechanism of action of 1-cycloheptyl-4-(4-methylphenyl)piperazine. Additionally, more research is needed to fully understand the biochemical and physiological effects of 1-cycloheptyl-4-(4-methylphenyl)piperazine, particularly at the molecular level.
Synthesemethoden
1-cycloheptyl-4-(4-methylphenyl)piperazine can be synthesized through a multi-step process involving the reaction of cycloheptylamine with 4-methylbenzyl chloride in the presence of sodium hydroxide. The resulting intermediate is then reacted with piperazine to yield 1-cycloheptyl-4-(4-methylphenyl)piperazine. The purity of the final product can be increased through recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
1-cycloheptyl-4-(4-methylphenyl)piperazine has been studied for its potential therapeutic applications in the treatment of various medical conditions. One study found that 1-cycloheptyl-4-(4-methylphenyl)piperazine has anti-inflammatory properties and may be useful in the treatment of inflammatory bowel disease. Another study found that 1-cycloheptyl-4-(4-methylphenyl)piperazine can inhibit the growth of cancer cells and may be a potential anticancer agent.
Eigenschaften
IUPAC Name |
1-cycloheptyl-4-(4-methylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2/c1-16-8-10-18(11-9-16)20-14-12-19(13-15-20)17-6-4-2-3-5-7-17/h8-11,17H,2-7,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNCLOLMDJZGOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]-4-methoxyphenol](/img/structure/B5790441.png)



![4-[({[1-(3-isopropenylphenyl)-1-methylethyl]amino}carbonyl)amino]benzamide](/img/structure/B5790481.png)
![ethyl 4-[3-(4-nitrophenyl)acryloyl]-1-piperazinecarboxylate](/img/structure/B5790484.png)
![N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclopropanecarboxamide](/img/structure/B5790494.png)
![5-(3-methylphenyl)[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B5790501.png)

![ethyl 2-cyano-3-(9-methoxy-3-oxo-3H-pyrrolo[1,2-a]indol-2-yl)acrylate](/img/structure/B5790516.png)


![2-[2-(2,5-dioxo-1-pyrrolidinyl)-1-methylethylidene]hydrazinecarboximidamide nitrate](/img/structure/B5790533.png)
